(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both ethylamino and methylthio groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs play a crucial role in cell cycle regulation and transcription, making them important targets for therapeutic intervention.
Mode of Action
This compound acts by inhibiting CDK12 and/or CDK13 . It is selective for CDK12 and/or CDK13 as compared to CDK7 . In addition to selectively inhibiting CDK12 and/or CDK13, the compounds also act as selective Cyclin K degraders , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity.
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 and degradation of Cyclin K by this compound affects the cell cycle regulation and transcription pathways . The downstream effects include the disruption of cell proliferation and transcription, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis , particularly in cancer cells . By inhibiting CDK12 and/or CDK13 and degrading Cyclin K, the compound disrupts cell cycle regulation and transcription, leading to these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.
Ethylamino Group Addition: The ethylamino group is added through an amination reaction, often using ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- (4-(Ethylamino)-2-(ethylthio)pyrimidin-5-yl)methanol
- (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanol
Uniqueness
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to the specific combination of ethylamino and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by an ethylamino group at the 4-position, a methylthio group at the 2-position, and a hydroxymethyl group at the 5-position. These functional groups suggest possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.
- Molecular Formula : C₈H₁₃N₃OS
- Molecular Weight : 199.28 g/mol
- CAS Number : 185040-34-0
The structural features of this compound enhance its solubility and bioactivity, which are critical for its pharmacological potential.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an enzyme inhibitor and modulator, particularly in anti-inflammatory and anti-cancer contexts.
Anti-inflammatory Activity
A significant area of investigation is the compound's anti-inflammatory properties. Studies have shown that derivatives of pyrimidine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds have demonstrated inhibitory effects on COX-1 and COX-2 enzymes, with IC₅₀ values indicating their potency:
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
---|---|---|
3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications to the pyrimidine structure can significantly enhance anti-inflammatory activity, making this compound a candidate for similar studies .
Antiviral Activity
Research has also explored the antiviral properties of pyrimidine derivatives, including those similar to this compound. A study on novel derivatives indicated promising antiviral activity against specific viral targets, suggesting that this compound may also exhibit similar properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The ethylamino group is believed to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
Key Findings from SAR Studies:
- Substituent Variations : Variations in substituents on the pyrimidine ring significantly affect interaction profiles and biological activity.
- Functional Group Influence : The presence of electron-donating groups enhances activity against specific targets, while electron-withdrawing groups may reduce it .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Studies : Various in vitro assays have been conducted to assess the efficacy of this compound against COX enzymes and other inflammatory markers.
- In Vivo Models : Animal models have demonstrated that derivatives exhibit anti-inflammatory effects comparable to established drugs like indomethacin .
Properties
IUPAC Name |
[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4,12H,3,5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOUHFYODXAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442071 | |
Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185040-34-0 | |
Record name | [4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185040-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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